4-methyl-N-(2-methylphenyl)benzamide

Description

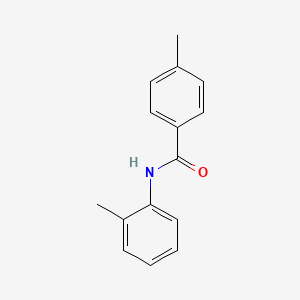

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)15(17)16-14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIPYYKXEQMLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290098 | |

| Record name | 4-Methyl-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55577-26-9 | |

| Record name | 4-Methyl-N-(2-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55577-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Structural Elucidation and Solid State Investigations of 4 Methyl N 2 Methylphenyl Benzamide

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. google.com Different polymorphs of the same compound can exhibit varied physicochemical properties.

Identification and Characterization of Different Crystalline Forms

For 4-methyl-N-(2-methylphenyl)benzamide, crystallographic analysis has identified two distinct molecular conformations coexisting within a single crystal. nih.gov This phenomenon is known as conformational polymorphism. The two independent molecules in the asymmetric unit represent two different conformers, primarily distinguished by the dihedral angle between their aromatic rings and the orientation of the substituents. nih.gov

Table 2: Conformational Differences in the Crystalline Forms of 4-methyl-N-(2-methylphenyl)benzamide

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Dihedral Angle Between Aromatic Rings | 48.98 (9)° | 57.48 (8)° |

| ortho-Methyl Orientation to N-H Bond | syn | anti |

Data sourced from Gowda et al. (2011). nih.gov

These two forms are linked by intermolecular N—H···O hydrogen bonds, which form infinite chains within the crystal structure. nih.gov

Factors Influencing Polymorphic Transformation and Stability

While distinct polymorphs (e.g., Form I, Form II) of 4-methyl-N-(2-methylphenyl)benzamide have not been explicitly reported, the principles governing polymorphism in related N-arylbenzamides are well-understood. Key factors include:

Hydrogen Bonding: The formation of different hydrogen-bonding networks can lead to different crystal packing arrangements. mdpi.com In the known structure of 4-methyl-N-(2-methylphenyl)benzamide, intermolecular N—H···O hydrogen bonds are a key stabilizing interaction, linking the molecules into chains. nih.gov

Solvent of Crystallization: The solvent used during crystallization can influence which polymorphic form is kinetically or thermodynamically favored. google.com The known crystals of the title compound were obtained by slow evaporation from an ethanol (B145695) solution. nih.gov

Thermodynamic Stability: Different crystalline forms have different lattice energies and stabilities. The thermodynamically most stable form is generally the least soluble and has the most stable flow properties. google.com In some N-phenyl-2-pyrimidineamine derivatives, for example, a more stable β-crystal form is less hygroscopic and has better flow characteristics than a metastable α-crystal form. google.com

Conformational Flexibility: As seen with 4-methyl-N-(2-methylphenyl)benzamide, the ability of the molecule to adopt different conformations can result in conformational polymorphism. nih.govmdpi.com

Advanced Spectroscopic Investigations for Structural and Electronic Insights

Spectroscopic methods are invaluable for probing the structure and electronic properties of molecules in solution and correlating these findings with solid-state structures.

High-Resolution NMR Spectroscopy for Conformational Dynamics and Substituent Effects

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the detailed structure of 4-methyl-N-(2-methylphenyl)benzamide in solution. Although the compound has been characterized by NMR, detailed public studies on its conformational dynamics are not widely available. nih.govresearchgate.net However, the principles of NMR allow for a clear prediction of how such studies would provide insight.

Substituent Effects: The electron-donating nature of the two methyl groups influences the chemical shifts of the protons and carbons in the aromatic rings. ucl.ac.uk

¹H NMR: In the ¹H NMR spectrum, the methyl groups would appear as singlet signals. The aromatic protons would show complex splitting patterns, with their chemical shifts influenced by the inductive and resonance effects of both the methyl groups and the amide linker. Electron-donating groups tend to increase electron density, particularly at the ortho and para positions, causing the corresponding proton signals to shift to a higher field (lower ppm). ucl.ac.uk

¹³C NMR: Similarly, in the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons are sensitive to substituent effects. The carbons directly attached to the methyl groups and those at the ortho and para positions would experience shielding effects compared to unsubstituted benzene (B151609). mdpi.com

Conformational Dynamics: The amide C-N bond has a partial double-bond character, which can lead to hindered rotation. This can result in the existence of distinct cis and trans rotamers in solution, which may be observable by NMR. scielo.br If the rotation is slow on the NMR timescale (typically at lower temperatures), separate signals for each conformer can be detected. scielo.br This would provide insight into the energy barrier for rotation and the relative populations of the different conformers in solution, complementing the solid-state data from X-ray crystallography.

Vibrational Spectroscopy (Raman and IR) for Crystalline Structure and Intermolecular Forces

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure, bonding, and intermolecular interactions within the crystalline lattice of 4-methyl-N-(2-methylphenyl)benzamide. While a detailed experimental spectrum for this specific compound is not widely published, its known crystal structure and the extensive literature on related benzanilide (B160483) derivatives allow for a thorough analysis of its expected vibrational modes.

The crystal structure of 4-methyl-N-(2-methylphenyl)benzamide is known to be stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into chains. researchgate.net This significant intermolecular force, along with the various functional groups in the molecule, gives rise to a characteristic vibrational spectrum.

Key expected vibrational modes for 4-methyl-N-(2-methylphenyl)benzamide are detailed in the table below. The frequencies are based on typical values for amides and substituted benzenes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | Amide (N-H) | 3400 - 3200 | The position of this band is highly sensitive to hydrogen bonding. In the solid state, the presence of N-H···O bonds would lead to a broadening and shift to lower wavenumbers. |

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | Typically appears as a series of sharp, medium-to-weak intensity bands. |

| C-H Stretch (Aliphatic) | Methyl (CH₃) | 2980 - 2850 | Arises from the two methyl groups on the phenyl rings. |

| Amide I (C=O Stretch) | Amide (C=O) | 1680 - 1630 | This is a very strong and characteristic absorption in the IR spectrum. Its frequency is influenced by resonance and hydrogen bonding. |

| Amide II (N-H Bend + C-N Stretch) | Amide | 1570 - 1515 | A strong band in the IR spectrum, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations. |

| C=C Stretch (Aromatic) | Benzene Rings | 1600 - 1450 | A series of bands of variable intensity that are characteristic of the aromatic rings. |

| C-N Stretch | Amide | 1400 - 1200 | The stretching vibration of the bond between the carbonyl carbon and the nitrogen atom. |

| C-H Bend (Aromatic) | Aryl C-H | 900 - 675 | Out-of-plane bending vibrations that can provide information about the substitution pattern of the benzene rings. |

The presence of strong intermolecular N-H···O hydrogen bonds in the crystalline structure of 4-methyl-N-(2-methylphenyl)benzamide would be a dominant feature in its IR spectrum. researchgate.net This is typically observed as a broad and intense N-H stretching band at a lower frequency compared to a non-hydrogen-bonded amide. The Amide I band (primarily C=O stretching) would also be affected, often shifting to a lower wavenumber due to the weakening of the C=O bond through its participation as a hydrogen bond acceptor.

Raman spectroscopy would provide complementary information. While the N-H and C=O stretches are strong in the IR spectrum, the C=C stretching vibrations of the aromatic rings and the C-H stretching of the methyl groups are often more prominent in the Raman spectrum. This allows for a comprehensive analysis of the entire molecular structure.

Electronic Spectroscopy (e.g., UV-Vis, Circular Dichroism) for Electronic Transitions and Chirality

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides insights into the electronic transitions within 4-methyl-N-(2-methylphenyl)benzamide. The molecule possesses two chromophoric systems: the benzoyl group and the N-(2-methylphenyl) group, which are linked by the amide functionality. The electronic spectrum is expected to be a composite of the transitions within these groups, modified by their electronic interaction.

The primary electronic transitions anticipated for this molecule are π → π* transitions associated with the aromatic rings and the C=O group, as well as n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

| Expected Transition | Chromophore | Approximate λₘₐₓ (nm) | Notes |

| π → π | Benzene Rings | 200 - 280 | Intense absorption bands are expected in this region. The substitution on the rings will cause a bathochromic (red) shift compared to unsubstituted benzene. The spectrum would likely show multiple bands corresponding to the different electronic transitions within the substituted phenyl rings. |

| n → π | Carbonyl Group (C=O) | 280 - 320 | This transition is typically weak and may be obscured by the more intense π → π* bands. It involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. |

| Charge Transfer | Interaction between the two aromatic rings | > 280 | The conjugation between the benzoyl and the anilide moieties through the amide bridge can lead to intramolecular charge transfer (ICT) bands, which are sensitive to solvent polarity. |

The dihedral angle between the two aromatic rings in 4-methyl-N-(2-methylphenyl)benzamide, which is reported to be different for the two independent molecules in the asymmetric unit (48.98° and 57.48°), will significantly influence the extent of π-conjugation between the rings. researchgate.net This twisting will likely decrease the intensity and cause a hypsochromic (blue) shift of the ICT band compared to a more planar analogue.

Regarding chirality, 4-methyl-N-(2-methylphenyl)benzamide is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit a signal in circular dichroism (CD) spectroscopy, which is a technique used to study chiral molecules.

Theoretical and Computational Chemistry Studies of 4 Methyl N 2 Methylphenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as optimized geometries, electronic distributions, and vibrational frequencies.

The precise three-dimensional arrangement of atoms in 4-methyl-N-(2-methylphenyl)benzamide has been characterized through single-crystal X-ray diffraction, providing a solid benchmark for computational models. nih.gov The asymmetric unit of the compound contains two independent molecules, which exhibit notable differences in their conformations, particularly in the dihedral angle between the two aromatic rings, measured at 48.98(9)° in one molecule and 57.48(8)° in the other. nih.gov

DFT calculations are employed to compute the optimized molecular geometry in the gaseous phase, which can then be compared with these experimental crystallographic data. These calculations help to map the conformational energy landscape, identifying the most stable conformers and the energy barriers between them. The steric hindrance caused by the two methyl groups on the phenyl rings is a key factor governing the rotational barriers and the preferred dihedral angles in the molecule.

Table 1: Selected Experimental Crystallographic Data for 4-methyl-N-(2-methylphenyl)benzamide Data sourced from single-crystal X-ray diffraction studies. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2964 (6) |

| b (Å) | 9.9075 (5) |

| c (Å) | 18.1347 (13) |

| α (°) | 88.331 (5) |

| β (°) | 82.892 (6) |

| γ (°) | 79.558 (5) |

| Volume (ų) | 1279.29 (15) |

| Z | 4 |

| Dihedral Angle (Ring A/B) | Molecule 1: 48.98 (9)°, Molecule 2: 57.48 (8)° |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter for assessing molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations are a primary tool for determining these energy values. For related sulfonamide compounds, HOMO-LUMO calculations have been used to demonstrate the occurrence of charge transfer within the molecule. researchgate.netnih.gov

Analysis of the HOMO and LUMO electron density distributions can reveal potential pathways for intramolecular charge transfer (ICT) upon electronic excitation. In molecules like 4-methyl-N-(2-methylphenyl)benzamide, ICT typically occurs from the electron-rich parts of the molecule (often the substituted phenyl rings) to the electron-accepting groups.

Table 2: Key Electronic Parameters Derived from HOMO-LUMO Analysis These parameters are typically calculated using DFT methods to quantify the electronic behavior and reactivity of a molecule. mdpi.com

| Parameter | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. mdpi.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. mdpi.com |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating polarizability. |

Molecular Electrostatic Potential (MEP) maps are valuable tools generated from DFT calculations that illustrate the charge distribution across a molecule. mdpi.com The MEP maps electron density onto the molecular surface, using a color scale to indicate regions of varying electrostatic potential.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In 4-methyl-N-(2-methylphenyl)benzamide, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. The most positive region is anticipated to be around the amide hydrogen (N-H), making it a primary hydrogen bond donor site. nih.gov

MEP analysis provides a visual guide to the molecule's chemically reactive sites and helps explain its intermolecular interactions, such as the N—H···O hydrogen bonds observed in its crystal structure. nih.govmdpi.com

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule. The calculated vibrational spectrum can be compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the observed absorption bands to specific molecular motions. nih.govresearchgate.net This correlative approach validates both the experimental assignments and the computational model.

For 4-methyl-N-(2-methylphenyl)benzamide, key vibrational modes can be predicted based on its functional groups.

Table 3: Predicted Vibrational Modes for 4-methyl-N-(2-methylphenyl)benzamide Typical wavenumber ranges are based on data from related amide and aromatic compounds. researchgate.netscirp.org

| Functional Group / Vibration Type | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3500 - 3300 | Associated with the amide N-H bond. Its position is sensitive to hydrogen bonding. scirp.org |

| Aromatic C-H Stretching | 3100 - 3000 | Vibrations of the C-H bonds on the two phenyl rings. |

| Aliphatic C-H Stretching | 3000 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the two methyl (–CH₃) groups. scirp.org |

| C=O Stretching (Amide I) | 1700 - 1650 | A strong, characteristic absorption for the carbonyl group in the amide linkage. researchgate.net |

| N-H Bending (Amide II) | 1640 - 1550 | A combination of N-H in-plane bending and C-N stretching. |

| Aromatic C=C Stretching | 1600 - 1450 | Skeletal vibrations of the carbon atoms within the phenyl rings. scirp.org |

| CH₃ Bending | 1485 - 1380 | Asymmetric and symmetric bending (scissoring) modes of the methyl groups. scirp.org |

| C-N Stretching | 1300 - 1200 | Vibration of the single bond between the amide nitrogen and the phenyl ring carbon. |

Molecular Dynamics Simulations

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, offering a view of their structural dynamics in different environments, such as in solution. rsc.org

MD simulations can model the conformational flexibility of 4-methyl-N-(2-methylphenyl)benzamide by simulating its movements over time. rsc.org This is particularly useful for understanding the rotation around key single bonds, such as the C-N amide bond and the N-C(phenyl) bond. These rotations are not free and are governed by energy barriers arising from steric hindrance and electronic effects.

In 4-methyl-N-(2-methylphenyl)benzamide, the presence of methyl groups on both phenyl rings introduces significant steric constraints that influence the molecule's preferred conformations in solution. MD simulations can quantify the rotational barriers for these bonds and determine the most populated conformational states, providing a dynamic picture that complements the static view from X-ray crystallography and gas-phase DFT calculations. rsc.org This analysis is crucial for understanding how the molecule's shape and flexibility might change in a biological or chemical environment.

Interaction with Solvents and Environmental Effects on Molecular Structure

Detailed computational studies focusing on the interaction of 4-methyl-N-(2-methylphenyl)benzamide with a range of solvents and the resulting effects on its molecular structure have not been extensively reported in peer-reviewed literature. However, experimental data from its synthesis and crystallization provide empirical evidence of its interaction with specific solvents.

Notably, single crystals of the compound suitable for X-ray diffraction have been successfully grown via the slow evaporation of an ethanol (B145695) solution at room temperature. nih.gov This indicates that 4-methyl-N-(2-methylphenyl)benzamide is soluble in ethanol, a polar protic solvent. The process of crystallization itself is a manifestation of a significant solvent-solute interaction, where solvent molecules surround the solute molecules in solution, and are then removed to allow the formation of an ordered crystal lattice. The specific intermolecular forces between ethanol and the benzamide (B126) derivative, such as hydrogen bonding and van der Waals forces, facilitate its dissolution. The subsequent slow evaporation allows the compound's own intermolecular forces—primarily hydrogen bonds between the amide groups—to dominate, leading to the formation of a stable crystalline solid. nih.gov

Without specific computational models, such as those employing Density Functional Theory (DFT) with solvent continuums or explicit solvent molecules, a quantitative analysis of how solvents might alter bond lengths, angles, or dihedral angles of the molecule in the solution phase remains speculative.

Quantum Chemical Descriptors and Structure-Property Relationships (Non-Biological Focus)

A comprehensive analysis of the quantum chemical descriptors for 4-methyl-N-(2-methylphenyl)benzamide from first-principles calculations is not currently available in published research. Such studies typically involve the use of computational methods like DFT to calculate a variety of molecular properties that can be used to predict behavior and structure-property relationships.

These descriptors often include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are fundamental for understanding chemical reactivity. The energy gap between them relates to the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential reactions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from orbital energies, provide a quantitative measure of the molecule's reactivity.

While the fundamental principles of quantum chemistry assure the existence of these properties for 4-methyl-N-(2-methylphenyl)benzamide, dedicated computational studies to determine their specific values and correlate them with non-biological properties (e.g., electronic or optical properties) have not been reported.

Crystal Structure Prediction and Lattice Energy Landscapes

The solid-state structure of 4-methyl-N-(2-methylphenyl)benzamide has been meticulously determined by single-crystal X-ray diffraction, providing an experimental basis for understanding its lattice energy landscape. nih.gov The compound crystallizes in the triclinic space group P-1. nih.gov A remarkable feature is the presence of two independent molecules (Molecule 1 and Molecule 2) in the asymmetric unit, which adopt different conformations. nih.gov

The primary difference between the two molecules lies in the dihedral angle formed between the planes of the two aromatic rings. In one molecule, this angle is 48.98(9)°, while in the other, it is 57.48(8)°. nih.gov This conformational polymorphism within the same crystal highlights a shallow potential energy surface where different rotational isomers have comparable stability.

The molecular conformation is further defined by key torsion angles. The central amide group (–NHCO–) is planar, and the N-H and C=O bonds are oriented anti to each other in both molecules. nih.gov The orientation of this amide group with respect to the two aryl rings is distinct in each molecule, as detailed in the table below.

Selected Torsion Angles for 4-methyl-N-(2-methylphenyl)benzamide

| Torsion Angle | Molecule 1 (°) | Molecule 2 (°) |

|---|---|---|

| C2—C1—N1—C8 | -118.2 (3) | - |

| C6—C1—N1—C8 | 63.9 (3) | - |

| C10—C9—C8—N1 | -13.4 (4) | - |

| C14—C9—C8—N1 | 171.7 (2) | - |

| C17—C16—N2—C23 | - | -86.8 (3) |

| C21—C16—N2—C23 | - | 97.6 (3) |

| C25—C24—C23—N2 | - | -150.4 (2) |

| C29—C24—C23—N2 | - | 27.9 (4) |

Data sourced from Rodrigues et al. (2011). nih.gov

The crystal lattice is primarily stabilized by a network of hydrogen bonds. Each molecule features an intramolecular N—H⋯O hydrogen bond. The crystal packing is then constructed from intermolecular N—H⋯O hydrogen bonds, which link the independent molecules into chains that propagate along the b-axis. nih.gov This hydrogen bonding scheme is a critical component of the lattice energy.

Crystal Data and Structure Refinement for 4-methyl-N-(2-methylphenyl)benzamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₅NO |

| Formula Weight | 225.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2964 (6) |

| b (Å) | 9.9075 (5) |

| c (Å) | 18.1347 (13) |

| α (°) | 88.331 (5) |

| β (°) | 82.892 (6) |

| γ (°) | 79.558 (5) |

| Volume (ų) | 1279.29 (15) |

| Z | 4 |

| Temperature (K) | 293 |

Data sourced from Rodrigues et al. (2011). nih.gov

While a full theoretical prediction of the lattice energy landscape has not been published, the experimental data shows the realized stable crystalline form. This structure, with its specific packing and hydrogen bond network, represents a minimum on the lattice energy landscape for this compound under the conditions of crystallization. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Methyl N 2 Methylphenyl Benzamide

Hydrolysis Mechanisms and Kinetics of Benzamide (B126) Derivatives

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid and an amine. This process is generally slow under neutral conditions but is catalyzed by the presence of acid or base. chemistrysteps.com The reaction mechanisms under these conditions differ significantly.

The acid-catalyzed hydrolysis of amides is a reversible process that begins with the protonation of the carbonyl oxygen. youtube.comyoutube.comkhanacademy.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com This attack forms a tetrahedral intermediate. youtube.com Following proton transfer from the oxygen of the attacking water molecule to the nitrogen atom, the C-N bond cleaves, releasing an amine and a protonated carboxylic acid. youtube.com The final step is the deprotonation of the carboxylic acid. youtube.com

In concentrated strong acids, such as sulfuric acid solutions above 60% H2SO4, the mechanism can change. researchgate.netcdnsciencepub.com Studies on benzamide and its N-methyl derivatives have shown that under these highly acidic conditions, a second, faster reaction mechanism can take over. researchgate.netcdnsciencepub.comsemanticscholar.org This pathway may involve a second proton transfer to the O-protonated amide in the rate-determining step, leading to the formation of an acylium ion, which then reacts with water to form the carboxylic acid. researchgate.netcdnsciencepub.com

For 4-methyl-N-(2-methylphenyl)benzamide, the initial protonation would occur on the carbonyl oxygen. The subsequent nucleophilic attack by water would lead to the formation of 4-methylbenzoic acid and 2-methylaniline (o-toluidine). The electron-donating nature of the 4-methyl group on the benzoyl ring can slightly retard the rate of acid-catalyzed hydrolysis by destabilizing the positive charge on the protonated intermediate. rsc.org Conversely, the 2-methyl group on the N-phenyl ring introduces steric hindrance, which can also affect the reaction rate.

General Mechanism of Acid-Catalyzed Amide Hydrolysis

This image depicts the generally accepted pathway for the acid-catalyzed hydrolysis of an amide, involving protonation of the carbonyl, nucleophilic attack by water, and subsequent collapse of the tetrahedral intermediate.

In the case of 4-methyl-N-(2-methylphenyl)benzamide, the hydroxide (B78521) ion would attack the carbonyl carbon. The subsequent cleavage of the C-N bond would release 2-methylaniline and 4-methylbenzoic acid. The latter would be immediately deprotonated by the basic conditions to form 4-methylbenzoate. The electron-donating 4-methyl group on the benzoyl moiety would slightly decrease the electrophilicity of the carbonyl carbon, thus slowing the rate of nucleophilic attack. The steric bulk of the 2-methyl group on the N-phenyl ring can also hinder the approach of the hydroxide ion and affect the stability of the tetrahedral intermediate.

Substituents on both the benzoyl and the N-aryl portions of benzamide derivatives have a pronounced effect on the rates of hydrolysis. These effects can be electronic or steric in nature.

Electronic Effects : Electron-withdrawing groups (EWGs) on the benzoyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally accelerates both acid- and base-catalyzed hydrolysis. rsc.org For instance, p-nitrobenzamide hydrolyzes faster than benzamide in acidic conditions. rsc.org Conversely, electron-donating groups (EDGs), like the 4-methyl group in the target molecule, decrease the electrophilicity of the carbonyl carbon and thus tend to retard the hydrolysis rate. rsc.orgnih.gov

Steric Effects : Steric hindrance, particularly from ortho-substituents, can significantly influence reaction rates. researchgate.net An ortho-substituent on the benzoyl ring can hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. Similarly, substituents on the nitrogen atom can affect the planarity of the amide bond and the stability of the tetrahedral intermediate. researchgate.netacs.org In 4-methyl-N-(2-methylphenyl)benzamide, the 2-methyl group on the N-phenyl ring introduces significant steric bulk near the reaction center, which is expected to retard the rate of hydrolysis compared to its un-substituted or para-substituted counterparts. researchgate.net

| Substituent Group | Position on Benzamide Core | Electronic Effect | Steric Effect | Predicted Effect on Hydrolysis Rate |

|---|---|---|---|---|

| -NO₂ (Nitro) | Benzoyl Ring (para) | Electron-Withdrawing | Minimal | Accelerates |

| -CH₃ (Methyl) | Benzoyl Ring (para) | Electron-Donating | Minimal | Retards |

| -Cl (Chloro) | Benzoyl Ring (para) | Electron-Withdrawing (Inductive) | Minimal | Accelerates |

| -CH₃ (Methyl) | N-Phenyl Ring (ortho) | Electron-Donating | Significant | Retards (due to sterics) |

| -OCH₃ (Methoxy) | Benzoyl Ring (para) | Electron-Donating (Resonance) | Minimal | Retards |

Aromatic Substitution Reactions on the Benzamide Core

The two aromatic rings in 4-methyl-N-(2-methylphenyl)benzamide are potential sites for aromatic substitution reactions. The feasibility and regioselectivity of these reactions depend on whether the conditions favor electrophilic or nucleophilic attack.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reactivity of the ring and the position of substitution are governed by the existing substituents. msu.edu

On the 4-methylbenzoyl ring : This ring has two substituents to consider: the 4-methyl group and the -CONH-(2-methylphenyl) group.

The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugative effects.

The amide group (-CONHAr) , when attached to an aromatic ring via its carbonyl carbon, is a deactivating, meta-director. msu.edu This is because the carbonyl group is electron-withdrawing, pulling electron density from the ring and destabilizing the positively charged intermediate (arenium ion) formed during the reaction. msu.edu

The deactivating effect of the amide group is generally stronger than the activating effect of the methyl group. Therefore, the 4-methylbenzoyl ring is deactivated towards EAS, and any substitution would be expected to occur meta to the amide group (at the 3 and 5 positions).

On the N-(2-methylphenyl) ring : This ring also has two substituents: the 2-methyl group and the -NHCO-(4-methylbenzoyl) group.

The methyl group is an activating, ortho, para-director.

The amide group (-NHCOR) , when attached to an aromatic ring via its nitrogen atom, is a strongly activating, ortho, para-director. msu.edu The lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. wikipedia.org

Both substituents on this ring are activating and ortho, para-directing. The amide group is a more powerful activator than the methyl group. Therefore, the N-(2-methylphenyl) ring is strongly activated towards EAS. Substitution will be directed to the positions ortho and para to the powerful -NHCO- group (positions 4 and 6). The 2-methyl group will further reinforce this directing effect. Steric hindrance from the bulky amide group and the existing methyl group might favor substitution at the less hindered position 4 (para to the amide).

| Ring | Substituent | Activating/Deactivating | Directing Effect | Overall Ring Reactivity |

|---|---|---|---|---|

| 4-methylbenzoyl | -CH₃ (at C4) | Activating | Ortho, Para | Deactivated |

| -CONHAr (at C1) | Deactivating | Meta | ||

| N-(2-methylphenyl) | -NHCOR (at C1) | Strongly Activating | Ortho, Para | Strongly Activated |

| -CH₃ (at C2) | Activating | Ortho, Para |

Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is fundamentally different from EAS and generally requires specific conditions. The most common mechanism, the SNAr mechanism, requires the aromatic ring to be electron-deficient. masterorganicchemistry.comchemeurope.com This is typically achieved by the presence of one or more strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com

The 4-methyl-N-(2-methylphenyl)benzamide molecule does not meet these criteria. Both aromatic rings are substituted with electron-donating (methyl) or neutral/activating (amide linkage via N) groups. There are no strong electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex intermediate, which is characteristic of the SNAr pathway. youtube.com Furthermore, there is no suitable leaving group, such as a halogen, on either ring.

Therefore, 4-methyl-N-(2-methylphenyl)benzamide is highly unlikely to undergo nucleophilic aromatic substitution under standard SNAr conditions. Alternative NAS pathways, such as those involving benzyne (B1209423) intermediates, would require extremely harsh conditions (e.g., reaction with sodium amide) and are not considered a likely reactivity pathway for this compound. youtube.com

Cyclization and Rearrangement Reactions

Detailed studies focusing on the cyclization and rearrangement pathways of 4-methyl-N-(2-methylphenyl)benzamide are not described in the current body of scientific literature. While the reactivity of the N-aryl amide functional group is generally known to participate in various transformations, specific examples and mechanistic investigations for this particular molecule are absent.

Intramolecular Annulation Reactions

There are no available research findings detailing the intramolecular annulation reactions of 4-methyl-N-(2-methylphenyl)benzamide. The potential for this molecule to undergo ring-forming reactions, which would be of interest in the synthesis of heterocyclic compounds, has not been explored in published studies.

Mechanistic Insights into Rearrangements

No mechanistic studies concerning the rearrangement reactions of 4-methyl-N-(2-methylphenyl)benzamide have been reported. Consequently, there are no data on potential reaction intermediates, transition states, or the kinetic and thermodynamic parameters that would govern such transformations.

Thermal and Photochemical Decomposition Pathways

Information regarding the thermal stability and photochemical reactivity of 4-methyl-N-(2-methylphenyl)benzamide is not available in the scientific literature. Studies that would elucidate its decomposition products, reaction kinetics under thermal or photochemical stress, and the mechanisms of these processes have not been published.

Future Research Directions and Emerging Paradigms in 4 Methyl N 2 Methylphenyl Benzamide Studies

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of benzamides often involves coupling reagents and solvents that present environmental and efficiency challenges. Future research is increasingly focused on developing greener, more sustainable methods for synthesizing 4-methyl-N-(2-methylphenyl)benzamide. Key areas of exploration include mechanochemistry and continuous flow synthesis.

Mechanochemistry involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of bulk solvents. nih.govorganic-chemistry.org This approach offers significant advantages, including reduced waste, shorter reaction times, and milder reaction conditions compared to conventional solution-phase methods. organic-chemistry.orgresearchgate.netacs.org For the synthesis of 4-methyl-N-(2-methylphenyl)benzamide, mechanochemical activation could provide a high-yield, solvent-free route by grinding 4-methylbenzoyl chloride with 2-methylaniline, potentially with a solid base. researchgate.net

Continuous flow chemistry represents another paradigm shift, moving from batch processing to continuous production in microreactors or screw reactors. researchgate.netrsc.org This methodology allows for precise control over reaction parameters, improved safety, and easier scalability. nih.govamidetech.com Applying flow chemistry to the synthesis of 4-methyl-N-(2-methylphenyl)benzamide could lead to higher purity products and more efficient, automated production processes. researchgate.netrsc.org Catalytic amidations, perhaps using rhodium or palladium-based catalysts, are particularly well-suited for integration into flow systems. nih.govnih.gov

| Pathway | Key Principles | Potential Advantages | Applicable Catalyst/Reagent Types |

|---|---|---|---|

| Mechanochemistry | Solvent-free or liquid-assisted grinding to induce reaction. nih.govresearchgate.net | Reduced solvent waste, high atom economy, rapid reaction rates. organic-chemistry.orgacs.org | Coupling reagents (e.g., TCT, EDC), solid bases. researchgate.netacs.org |

| Flow Chemistry | Continuous reaction in a microreactor or packed-bed system. nih.gov | Enhanced safety, precise process control, easy scalability, improved yield. rsc.orgamidetech.com | Homogeneous or heterogeneous catalysts (e.g., Boron-based, Rhodium, Palladium). researchgate.netnih.gov |

| Catalytic Amidation | Direct coupling of carboxylic acids/esters and amines using a catalyst. | Avoids stoichiometric activators, milder conditions. nih.govcore.ac.uk | Boron, Rhodium, Copper, Palladium catalysts. nih.govcore.ac.uksci-hub.se |

Advanced Computational Modeling for Predictive Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structural and electronic properties of molecules like 4-methyl-N-(2-methylphenyl)benzamide before synthesis. bohrium.com Future research will lean heavily on these in silico methods to design novel benzamide (B126) derivatives with tailored properties for specific material applications.

By performing DFT calculations, researchers can predict key parameters such as molecular geometry, electronic states (HOMO-LUMO energy gaps), and vibrational frequencies. researchgate.net This predictive capability allows for the screening of virtual libraries of substituted benzamides to identify candidates with desirable characteristics, such as specific crystal packing, electronic conductivity, or thermal stability. For 4-methyl-N-(2-methylphenyl)benzamide, whose crystal structure has been determined, DFT can be used to correlate its known solid-state properties with its computed electronic structure. nih.gov This provides a validated baseline for designing new molecules where substituents on either aromatic ring are systematically varied to tune these properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.28 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.2964 (6) |

| b (Å) | 9.9075 (5) |

| c (Å) | 18.1347 (13) |

| α (°) | 88.331 (5) |

| β (°) | 82.892 (6) |

| γ (°) | 79.558 (5) |

| Volume (ų) | 1279.29 (15) |

| Z | 4 |

| Dihedral Angle Between Rings (Molecule 1) | 48.98 (9)° |

| Dihedral Angle Between Rings (Molecule 2) | 57.48 (8)° |

Integration into Hybrid Material Systems and Composites

The inherent properties of benzamides—such as their structural rigidity, ability to form strong hydrogen bonds, and electronically tunable aromatic rings—make them attractive building blocks for advanced materials. nih.gov Future studies will likely explore the incorporation of 4-methyl-N-(2-methylphenyl)benzamide and its derivatives into hybrid material systems and composites.

Development of High-Throughput Screening Methodologies for Non-Biological Applications

To accelerate the discovery of new materials based on the benzamide scaffold, high-throughput screening (HTS) methodologies are essential. chemcopilot.com Traditionally used in drug discovery, HTS can be adapted for materials science to rapidly synthesize and test large libraries of compounds for desired physical or chemical properties. nih.govyoutube.com

For non-biological applications, this would involve creating arrays of novel benzamide derivatives, including variations of 4-methyl-N-(2-methylphenyl)benzamide, on a miniaturized scale. scienceintheclassroom.org These libraries could then be rapidly screened for properties such as fluorescence, conductivity, thermal decomposition temperature, or catalytic activity. chemcopilot.com This approach, which combines automated synthesis with rapid characterization, can dramatically reduce the time required to identify lead compounds for new materials, moving beyond the one-at-a-time synthesis and testing model. scienceintheclassroom.org

Application of Machine Learning in Benzamide Chemistry Research

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical synthesis and materials discovery. rsc.orgacs.org In the context of benzamide chemistry, ML algorithms can be trained on existing reaction data to predict the optimal conditions for synthesizing compounds like 4-methyl-N-(2-methylphenyl)benzamide. ugent.be This can minimize the number of experiments needed, saving time and resources.

Recent studies have demonstrated the power of ML to discover and optimize catalytic reactions, including the reduction of amides. rsc.orgugent.bersc.org An ML-driven platform could identify novel, high-performance catalytic systems for amide synthesis with unprecedented efficiency. rsc.org Furthermore, ML models can be used in conjunction with computational modeling (as described in 7.2) to create predictive models that link molecular structure to material properties. By analyzing large datasets of known benzamides and their characteristics, ML can identify complex structure-property relationships and propose novel molecular designs with a high probability of success for specific applications.

Q & A

Q. What are the established synthetic routes for 4-methyl-N-(2-methylphenyl)benzamide, and how is purity validated?

The compound is synthesized via condensation of 4-methylbenzoyl chloride with 2-methylaniline in anhydrous conditions, followed by recrystallization from ethanol . Purity is validated using:

- Melting point analysis : Confirms crystalline consistency.

- Infrared (IR) spectroscopy : Identifies characteristic amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches.

- NMR spectroscopy : H NMR resolves aromatic proton environments (e.g., δ 7.2–8.1 ppm for benzamide protons) and methyl group signals (δ 2.3–2.5 ppm) .

Q. What crystallographic methods are used to resolve the molecular structure of 4-methyl-N-(2-methylphenyl)benzamide?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 89 K) is employed. Key steps include:

Q. What spectral techniques are critical for characterizing this compound in solution?

- UV-Vis spectroscopy : Identifies π→π* transitions in aromatic/amide groups (λ ~250–300 nm).

- Fluorescence spectroscopy : Detects emission peaks (e.g., λ ~350 nm) for photophysical studies .

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do conformational variations in 4-methyl-N-(2-methylphenyl)benzamide influence its solid-state packing?

The asymmetric unit contains two independent molecules with distinct torsional arrangements:

Q. How can computational chemistry predict the physicochemical properties of this compound?

- Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometry and calculates electrostatic potential surfaces (EPS) to identify reactive sites.

- Quantitative Structure-Property Relationship (QSPR) : Correlates descriptors (e.g., logP, polar surface area) with solubility or bioavailability .

- Molecular docking : Screens for binding affinity to targets like bacterial phosphopantetheinyl transferases (PPTases) .

Q. What pharmacological pathways are relevant for evaluating its bioactivity?

- Enzyme inhibition : Target bacterial PPTases (e.g., AcpS, PptT) critical for fatty acid biosynthesis. IC₅₀ values are determined via kinetic assays .

- Cellular assays : Measure cytotoxicity (MTT assay) and anti-proliferative effects in bacterial/mammalian cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.